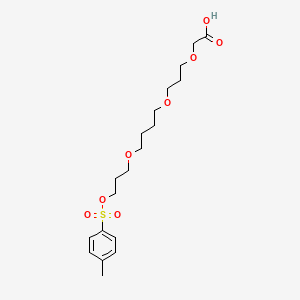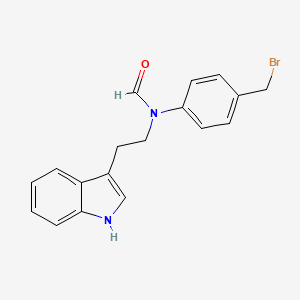
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide is a complex organic compound that features both a bromomethyl group and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide typically involves the reaction of 4-(bromomethyl)benzoic acid with 2-(indol-3-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the indole moiety.
Coupling Reactions: The indole group can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions may modify the indole moiety.
Aplicaciones Científicas De Investigación
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of (4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indole moiety may interact with various receptors or enzymes, influencing signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Chloromethyl)phenyl)-N-(2-indol-3-ylethyl)formamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(4-(Methyl)phenyl)-N-(2-indol-3-ylethyl)formamide: Lacks the halogen atom, which may affect its reactivity and interactions.
(4-(Bromomethyl)phenyl)-N-(2-pyridyl)formamide: Contains a pyridine ring instead of an indole moiety.
Uniqueness
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide is unique due to the presence of both a bromomethyl group and an indole moiety. This combination of functional groups provides distinct chemical properties and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C18H17BrN2O |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
N-[4-(bromomethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C18H17BrN2O/c19-11-14-5-7-16(8-6-14)21(13-22)10-9-15-12-20-18-4-2-1-3-17(15)18/h1-8,12-13,20H,9-11H2 |
Clave InChI |
HLPYSWPEFOHTGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCN(C=O)C3=CC=C(C=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


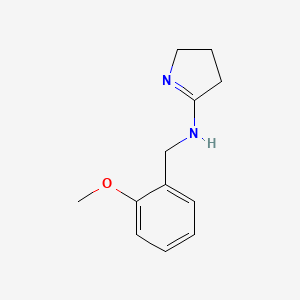
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)


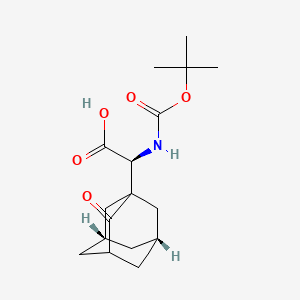
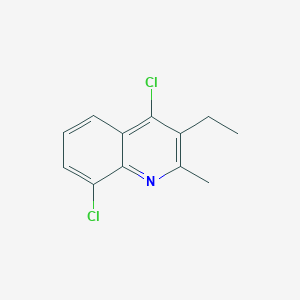
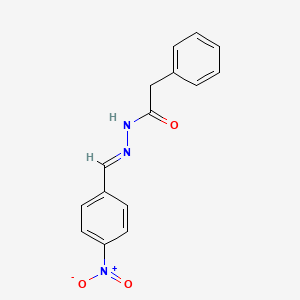
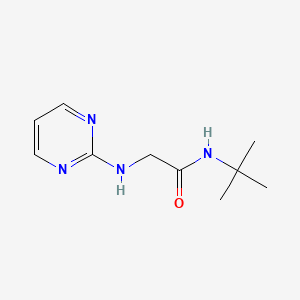
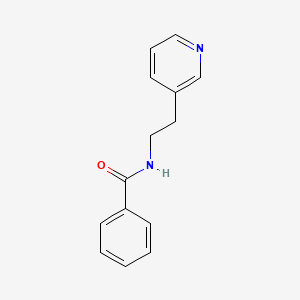
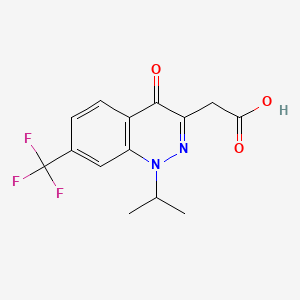
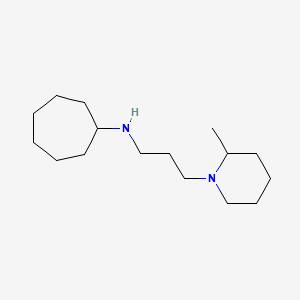
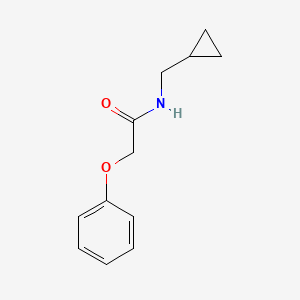
![Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)
